![molecular formula C18H17ClN2O3 B3935024 (4-chlorophenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone](/img/structure/B3935024.png)
(4-chlorophenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone
Overview
Description
(4-chlorophenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone, commonly known as NPC 15669, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NPC 15669 is a synthetic compound that has been extensively studied for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of NPC 15669 is not fully understood. However, it has been suggested that NPC 15669 may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer development.
Biochemical and Physiological Effects:
NPC 15669 has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes and signaling pathways involved in inflammation and cancer development. NPC 15669 has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
NPC 15669 has several advantages for lab experiments. It is a synthetic compound that can be easily prepared in the laboratory. It has also been extensively studied for its biochemical and physiological effects, making it a well-established compound for scientific research. However, NPC 15669 also has some limitations for lab experiments. It is a relatively expensive compound, which may limit its use in some research studies. Additionally, the mechanism of action of NPC 15669 is not fully understood, which may limit its potential applications in some research fields.
Future Directions
There are several future directions for the study of NPC 15669. One potential direction is to further investigate its potential use as a therapeutic agent in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another potential direction is to investigate its mechanism of action in more detail to better understand its anti-inflammatory and anti-cancer effects. Additionally, the development of new synthetic methods for the preparation of NPC 15669 may lead to more cost-effective and efficient synthesis methods.
Scientific Research Applications
NPC 15669 has been studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. NPC 15669 has also been studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
(4-chlorophenyl)-(5-nitro-2-piperidin-1-ylphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c19-14-6-4-13(5-7-14)18(22)16-12-15(21(23)24)8-9-17(16)20-10-2-1-3-11-20/h4-9,12H,1-3,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDFYYFRZQAXEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)[5-nitro-2-(piperidin-1-yl)phenyl]methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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